molecular formula C25H28N2O5S B6107630 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B6107630
M. Wt: 468.6 g/mol
InChI Key: WZWZEPIZVNFHFT-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzenesulfonyl group, a dimethoxyanilino group, and a propan-2-ylphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base such as sodium hydroxide to form N-(benzenesulfonyl)-2,5-dimethoxyaniline.

    Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group.

    Coupling with 4-propan-2-ylphenylamine: Finally, the acetylated intermediate is coupled with 4-propan-2-ylphenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The dimethoxyanilino group may enhance the compound’s binding affinity and specificity. The propan-2-ylphenyl group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: Similar structure but lacks the acetamide and propan-2-ylphenyl groups.

    2,5-dimethoxyaniline-4-sulfoanilide: Similar core structure but different substituents.

Uniqueness

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetamide group enhances its potential as a therapeutic agent, while the propan-2-ylphenyl group improves its pharmacokinetic profile.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-18(2)19-10-12-20(13-11-19)26-25(28)17-27(33(29,30)22-8-6-5-7-9-22)23-16-21(31-3)14-15-24(23)32-4/h5-16,18H,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWZEPIZVNFHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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